molecular formula C13H20N2OS B3745600 N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide

N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide

Cat. No. B3745600
M. Wt: 252.38 g/mol
InChI Key: BZTWJIJVHFHSCR-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide, also known as PIT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PIT is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 293.44 g/mol.

Scientific Research Applications

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, necessitating the discovery of novel anti-TB agents. Researchers have explored derivatives of N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide for their anti-tubercular activity. Notably, a series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings highlight the potential of this compound class as anti-TB agents.

Benzoxazole Derivatives Synthesis

A straightforward synthetic route has been developed to obtain N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. The compound N-(1-isopropyl-4-piperidinyl)-2-thiophenecarboxamide serves as a precursor in this process, leading to the formation of benzoxazole derivatives with yields ranging from 55% to 92% . These derivatives may find applications in medicinal chemistry and drug development.

Crystallography Studies

The crystalline form of 6-{4-[1-(propan-2-yl)piperidin-4-yl]-1,4-diazepan-1-yl}-N-(pyridin-4-yl)thiophene-2-carboxamide has been investigated. Single crystals were developed for specific derivatives, providing insights into their molecular structure and interactions. Such studies contribute to understanding the compound’s behavior and potential applications .

Piperidine Derivatives

Piperidine derivatives play a crucial role in drug discovery. Recent literature highlights intra- and intermolecular reactions leading to various piperidine derivatives. While not exclusively focused on our compound, these studies underscore the versatility and importance of piperidine-based structures in medicinal chemistry .

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-10(2)15-7-5-11(6-8-15)14-13(16)12-4-3-9-17-12/h3-4,9-11H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWJIJVHFHSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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